(3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one
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Overview
Description
(3S)-3-(Benzyloxy)tetrahydro-4H-pyran-4-one is an organic compound with the molecular formula C12H14O3 It is a tetrahydropyran derivative, characterized by a benzyloxy group attached to the third carbon atom of the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran and benzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol group.
Formation of Intermediate: The deprotonated alcohol reacts with tetrahydropyran to form an intermediate compound.
Oxidation: The intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Dess-Martin periodinane, or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols.
Scientific Research Applications
(3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the tetrahydropyran ring provides structural stability. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(Methoxy)tetrahydro-4H-pyran-4-one: Similar structure but with a methoxy group instead of a benzyloxy group.
(3S)-3-(Ethoxy)tetrahydro-4H-pyran-4-one: Contains an ethoxy group in place of the benzyloxy group.
(3S)-3-(Phenoxy)tetrahydro-4H-pyran-4-one: Features a phenoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of (3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one lies in its benzyloxy group, which can enhance its binding properties and reactivity compared to other similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(3S)-3-phenylmethoxyoxan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOMMWYINSLHTC-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](C1=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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